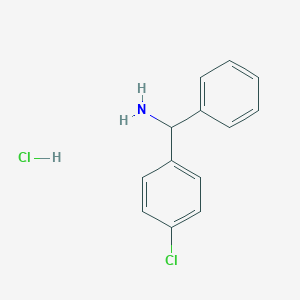

4-Chlorobenzhydrylamine hydrochloride

Description

Properties

IUPAC Name |

(4-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRBUXOILBKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-39-0 | |

| Record name | 4-Chlorobenzhydrylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5267-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorobenzhydrylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Chlorobenzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 4-Chlorobenzhydrylamine hydrochloride. The information is intended to support research and development activities involving this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is known for its role as a key intermediate in the synthesis of various pharmaceuticals, particularly antihistamines.[1] The hydrochloride salt form enhances its stability and water solubility.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [2][3] |

| Molecular Weight | 254.16 g/mol | [2][3][4] |

| Melting Point | 300-305 °C (decomposes) | [5] |

| Boiling Point | 336.8 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water. Soluble in methanol. | [1] |

| Storage Temperature | Room temperature, inert atmosphere. 2-8°C Refrigerator. | [1][3][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (4-chlorophenyl)-phenylmethanamine;hydrochloride | [2] |

| CAS Number | 5267-39-0 | [2][3][4][5] |

| EC Number | 226-085-6 | [5] |

| PubChem CID | 16219096 | [2] |

| InChI Key | UHPRBUXOILBKFH-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | [2] |

| Synonyms | 4-Chlorobenzhydrylamine HCl, (4-Chlorophenyl)(phenyl)methanamine hydrochloride, p-Chlorobenzhydrylamine hydrochloride | [1][2][3][5] |

Synthesis and Manufacturing

4-Chlorobenzhydrylamine is primarily synthesized from 4-chlorobenzophenone. The process involves two main steps: oximation followed by reduction.[6] This method is favored for its mild reaction conditions and high yield, making it suitable for industrial production.[6]

Caption: General workflow for the synthesis of 4-Chlorobenzhydrylamine.

Experimental Protocol: Synthesis of 4-Chlorobenzhydrylamine [6]

This protocol outlines a common method for the laboratory synthesis of 4-chlorobenzhydrylamine from 4-chlorobenzophenone.

Step 1: Oxime Formation

-

In a reaction vessel, dissolve 4-chlorobenzophenone and a hydroxylamine compound (e.g., hydroxylamine hydrochloride) in a suitable solvent, such as 95% ethanol.

-

Add an acid-binding agent (e.g., sodium hydroxide) to the mixture. The molar ratio of 4-chlorobenzophenone to hydroxylamine compound to acid-binding agent is typically around 1:1.5:2.0.

-

Heat the reaction mixture to a temperature between 78-82 °C and maintain for approximately 3 hours.

-

After the reaction, concentrate the mixture to remove about 80% of the ethanol.

-

Add water and cool the mixture in an ice bath to precipitate the oxime intermediate.

-

Filter the solid, wash with water, and dry to obtain the oxime.

Step 2: Reduction

-

The oxime intermediate from Step 1 is then reduced to form 4-chlorobenzhydrylamine. The specific reducing agents and conditions can vary but are a standard procedure in organic synthesis.

Chiral Resolution

(R)-(-)-4-chlorobenzhydrylamine is a crucial intermediate for the synthesis of Levocetirizine hydrochloride.[7] Chemical resolution using a resolving agent like L-(+)-tartaric acid is a common method to separate the enantiomers.[7]

Caption: Workflow for the chiral resolution of 4-Chlorobenzhydrylamine.

Experimental Protocol: Resolution of (R)-(-)-4-chlorobenzhydrylamine [7]

This protocol describes the resolution of racemic 4-chlorobenzhydrylamine using L-(+)-tartaric acid.

-

Prepare a solution of L-(+)-tartaric acid in water and heat to approximately 55 °C until fully dissolved.

-

Separately, prepare a solution of racemic 4-chlorobenzhydrylamine in acetone.

-

Slowly add the 4-chlorobenzhydrylamine solution to the tartaric acid solution over about 1 hour.

-

Maintain the temperature for an additional 2 hours after the addition is complete.

-

Cool the mixture to 20 °C and stir for 1 hour to allow for the precipitation of the diastereomeric salt.

-

Filter the mixture to collect the solid precipitate, which is the (R)-(-)-4-chlorobenzhydrylamine L-(+)-tartrate salt.

-

The optically pure (R)-(-)-4-chlorobenzhydrylamine can then be liberated from the salt by treatment with a base.

Applications in Drug Development

This compound is a significant building block in the pharmaceutical industry. Its primary application is as an intermediate in the synthesis of antihistamines and antidepressants.[1] Notably, it is a precursor for Levocetirizine, an active enantiomer of cetirizine.[7]

Caption: Applications of this compound in pharmaceuticals.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [2][8]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. In case of insufficient ventilation, wear suitable respiratory equipment.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of water and soap.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[8][9]

This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always refer to the specific Safety Data Sheet (SDS) for the material before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C13H13Cl2N | CID 16219096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 7. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 8. pharmacopoeia.com [pharmacopoeia.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (4-Chlorophenyl)(phenyl)methanamine Hydrochloride

Abstract: This document provides a comprehensive technical overview of (4-Chlorophenyl)(phenyl)methanamine hydrochloride, a significant chiral intermediate in the pharmaceutical industry. It details the compound's chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this guide presents detailed experimental protocols for its synthesis and chiral resolution, and discusses its primary application as a key building block for antihistaminic drugs such as Levocetirizine. The content is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

(4-Chlorophenyl)(phenyl)methanamine is a chiral amine, existing as two distinct enantiomers, (R) and (S), and as a racemic mixture. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in pharmaceutical synthesis.[1] Its structure consists of a central methane carbon bonded to a phenyl group, a 4-chlorophenyl group, an amino group, and a hydrogen atom, which constitutes the chiral center.

Caption: 2D structure of (4-Chlorophenyl)(phenyl)methanamine hydrochloride.

Chemical Identifiers

The following table summarizes the key identifiers for the racemic compound and its individual enantiomers.

| Identifier | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 28022-43-7 (HCl)[2] | 451503-29-0 (HCl)[3] | 451503-28-9 (HCl)[4] |

| Molecular Formula | C13H13Cl2N (HCl)[1] | C13H13Cl2N (HCl)[3] | C13H13Cl2N (HCl)[5] |

| Molecular Weight | 254.16 g/mol [6] | 254.15 g/mol [3] | 254.16 g/mol [5] |

| InChI Key | XAFODXGEQUOEKN-UHFFFAOYNA-N (Free Base)[1] | UHPRBUXOILBKFH-BTQNPOSSSA-N (HCl)[3][7] | N/A |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl[3] | C1=CC=C(C=C1)--INVALID-LINK--Cl)N.Cl[3] | N/A |

Physicochemical Properties

This table outlines the key physical and chemical properties of the compound.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 300-305 °C (dec.) (racemic HCl) | [2][6] |

| 266-270 °C (dec.) ((S)-enantiomer HCl) | [5] | |

| Boiling Point | 161 °C @ 0.9 Torr (free base) | [2] |

| pKa | 8.08 ± 0.10 (Predicted) | [2] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [1][2] |

Spectroscopic Data

The structural elucidation of (4-Chlorophenyl)(phenyl)methanamine hydrochloride is confirmed by various spectroscopic techniques. The data presented is representative of the racemic mixture, as enantiomers are spectroscopically indistinguishable except for optical rotation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| Methine Proton | 5.20 | Singlet | CH proton at the chiral center | [3] |

| ¹³C NMR (DEPT-135) | Chemical Shift (δ ppm) | Signal | Assignment | Reference |

| Methine Carbon | 59.18 | Positive | CH carbon at the chiral center | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3370 - 3290 | Strong, Broad | N-H stretch (amine) | [9] |

| 3080 - 3020 | Medium | C-H stretch (aromatic) | [9] |

| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) | [9] |

| 1090 | Strong | C-N stretch | [9] |

| 1015 | Strong | C-Cl stretch | [9] |

| 825 | Strong | C-H bend (para-substituted) | [9] |

Mass Spectrometry (MS)

Data obtained via Electron Ionization (EI).

| m/z | Relative Intensity | Proposed Fragment | Reference |

| 217/219 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | [9] |

| 202/204 | Medium | [M-NH₂]⁺ | [9] |

| 182 | Medium | [M-Cl]⁺ | [9] |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) | [9] |

| 111/113 | Medium | [C₆H₄Cl]⁺ | [9] |

| 77 | Medium | [C₆H₅]⁺ | [9] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (4-Chlorophenyl)(phenyl)methanamine is crucial for its use in pharmaceuticals. This is typically achieved either through direct asymmetric synthesis or by resolution of a racemic mixture.

Synthetic Workflow Overview

A common industrial approach involves the synthesis of the racemic amine followed by chiral resolution. The process starts from 4-chlorobenzophenone, which is converted to its oxime and then reduced to yield the racemic amine. The enantiomers are then separated using a chiral resolving agent like tartaric acid.[9]

Caption: General workflow for the synthesis and chiral resolution of (4-Chlorophenyl)(phenyl)methanamine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on established methods for resolving racemic amines using a chiral acid.[9][10]

Materials:

-

Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine (1.0 equivalent)

-

(+)-Tartaric acid (0.5 equivalents)

-

Methanol

Procedure:

-

Dissolution: Dissolve the racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a minimal amount of hot methanol in a suitable flask.

-

Prepare Resolving Agent: In a separate flask, dissolve (+)-tartaric acid in hot methanol.

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

Crystallization: Allow the resulting mixture to cool gradually to room temperature. Subsequently, place the flask in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol to remove impurities and the more soluble diastereomer.

-

Liberation of Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine using a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically pure amine.

-

Hydrochloride Salt Formation: To obtain the final hydrochloride salt, dissolve the purified amine in a suitable solvent and treat with hydrochloric acid.[3]

Applications and Biological Relevance

(4-Chlorophenyl)(phenyl)methanamine hydrochloride is primarily valued as a key intermediate in the synthesis of pharmaceuticals.[1][11] Its specific stereochemistry is often critical for the efficacy and safety of the final drug product.[10]

Precursor to Levocetirizine

The (R)-enantiomer is a critical building block in the synthesis of Levocetirizine, a potent second-generation antihistamine. Levocetirizine functions as a selective inverse agonist of the histamine H1 receptor, which helps to relieve allergy symptoms. The stereochemical purity of the starting material is essential, as the (S)-enantiomer may have different pharmacological or toxicological profiles.[8]

Investigational Research

The compound has been investigated for its potential anesthetic and analgesic properties.[3] Research suggests it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[11] This activity highlights its potential for development in areas beyond allergy treatment.

Caption: Role of (R)-(4-Chlorophenyl)(phenyl)methanamine as a precursor to Levocetirizine and its mechanism of action.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7 [chemicalbook.com]

- 3. Buy (R)-(4-Chlorophenyl)(phenyl)methanamine HCl | 451503-29-0 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. (S)-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE CAS#: 451503-28-9 [m.chemicalbook.com]

- 6. (4-Chlorophenyl)(phenyl)methanamine hydrochloride [oakwoodchemical.com]

- 7. GSRS [precision.fda.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Core Chemical Characteristics of 4-Chlorobenzhydrylamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical characteristics of 4-Chlorobenzhydrylamine Hydrochloride (HCl). The information presented herein is intended to support research, development, and manufacturing activities by providing key data on its physical and chemical properties, synthesis, and safety profile.

Chemical Identity and Descriptors

4-Chlorobenzhydrylamine HCl, also known as (4-chlorophenyl)-phenylmethanamine hydrochloride, is a chemical intermediate primarily recognized for its role in the synthesis of pharmaceuticals.[1][2][3] Its hydrochloride salt form enhances stability and solubility.[2]

| Identifier | Value |

| IUPAC Name | (4-chlorophenyl)-phenylmethanamine;hydrochloride[4] |

| CAS Number | 5267-39-0[4][5] |

| EC Number | 226-085-6[5] |

| Molecular Formula | C₁₃H₁₃Cl₂N[4] (or C₁₃H₁₂ClN·HCl)[5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl[5] |

| InChI | InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H[4] |

| InChIKey | UHPRBUXOILBKFH-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically a powder.[1] The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Weight | 254.16 g/mol |

| Exact Mass | 253.0425048 Da[4] |

| Melting Point | 300-305 °C (decomposes)[5][6] |

| Boiling Point | 336.8 °C at 760 mmHg[5][6] |

| Flash Point | 199.3 °C[5][6] |

| Density | 1.175 g/cm³[5] |

| Vapor Pressure | 0.000109 mmHg at 25°C[5][6] |

| LogP | 4.89040[5] |

| Form | Powder |

| Storage Temperature | Room Temperature, under inert atmosphere[5] |

Synthesis and Manufacturing

4-Chlorobenzhydrylamine is a key intermediate in the synthesis of Levocetirizine hydrochloride, a chiral antihistamine.[7] The manufacturing process often involves the synthesis of the racemic base followed by chiral resolution.

A common method for preparing 4-Chlorobenzhydrylamine involves a two-step process starting from 4-chlorobenzophenone.[8]

Step 1: Oximation of 4-Chlorobenzophenone

-

Combine 4-chlorobenzophenone, a hydroxylamine compound (e.g., hydroxylamine hydrochloride), and an acid-binding agent (e.g., sodium hydroxide) in a suitable solvent such as 95% ethanol and water.[8]

-

The molar ratio of 4-chlorobenzophenone to hydroxylamine hydrochloride to sodium hydroxide is typically around 1:1.5:2.0.[8]

-

Heat the reaction mixture to approximately 80 °C and maintain for 3 hours.[8]

-

After the reaction, concentrate the mixture to remove about 80% of the ethanol.[8]

-

Add water to the concentrate and cool the mixture in an ice bath to 0-5 °C to precipitate the oxime product.[8]

-

Filter the solid, wash with water, and dry to obtain the 4-chlorobenzophenone oxime.[8]

Step 2: Reduction of the Oxime

-

The oxime formed in the previous step is then reduced to form the final 4-chlorobenzhydrylamine product.[8] (Note: The specific reducing agents and conditions can vary and are often proprietary).

(R)-(-)-4-chlorobenzhydrylamine is a crucial intermediate for Levocetirizine.[7] A patented method describes the resolution of racemic (±)-4-chlorobenzhydrylamine.[7]

-

Preparation : Start with racemic (±)-4-chlorobenzhydrylamine hydrochloride. Free the amine using a base like NaOH.[7]

-

Resolution : Use L-(+)-tartaric acid as the resolving agent in a mixed solvent system (e.g., an organic solvent and water).[7] This allows for the selective crystallization of the diastereomeric salt of the desired (R)-enantiomer.

-

Isolation : The optically pure isomer salt is isolated via filtration.[7]

-

Liberation : The free base, optically active (R)-(-)-4-chlorobenzhydrylamine, is obtained from the salt.[7]

-

Racemization and Recovery : The mother liquor, containing the (S)-(+)-enantiomer, can be treated with a strong acid (e.g., HCl, H₂SO₄) to racemize the amine, allowing it to be recycled back into the resolution process. This improves the overall yield and sustainability of the process.[7]

Spectral Information

While specific spectra are not provided in this guide, characterization of 4-Chlorobenzhydrylamine HCl and its precursors is typically performed using standard analytical techniques. A patent for a synthesis method reports the following data for the intermediate 4-chlorobenzophenone oxime:

-

¹H NMR (300MHz, CDCl₃) : δ 2.02 (s, 1H), 7.52 (d, 2H), 7.69 (m, 3H), 7.71-7.77 (m, 4H).[8]

-

MS (m/z) : 231.[8]

Solid-state ³⁵Cl NMR spectroscopy has been demonstrated as a useful technique for characterizing hydrochloride pharmaceuticals, providing a fingerprint to identify and distinguish between different polymorphs.[9][10]

Safety and Hazard Information

It is crucial to handle 4-Chlorobenzhydrylamine HCl with appropriate safety precautions. The compound is classified with the following hazards.

| Hazard Type | GHS Classification |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[4] |

| Hazard Classes | Skin Irritant Category 2, Eye Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3[4] |

| Target Organs | Respiratory system |

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95, US), eyeshields, and gloves.

Storage: Store in a cool, dry, and well-ventilated area with the container lid securely closed.[1] Open containers should be resealed carefully and kept upright to prevent leakage.[1]

References

- 1. This compound | 5267-39-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C13H13Cl2N | CID 16219096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 8. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 9. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Chlorobenzhydrylamine hydrochloride CAS number 5267-39-0

An In-Depth Technical Guide to 4-Chlorobenzhydrylamine Hydrochloride (CAS 5267-39-0)

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on this compound (CAS No. 5267-39-0). It details the compound's physicochemical properties, synthesis methodologies, and its critical role as a chemical intermediate, particularly in the pharmaceutical industry.

Compound Overview

This compound, with the IUPAC name (4-chlorophenyl)-phenylmethanamine;hydrochloride, is a white to off-white crystalline powder.[1] It is primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably antihistamines such as Levocetirizine.[2][3] Its chemical structure, featuring a chiral center, makes it a valuable building block for stereospecific synthesis. The hydrochloride salt form enhances the compound's stability and solubility.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 5267-39-0 | [4][5] |

| Molecular Formula | C₁₃H₁₂ClN · HCl (or C₁₃H₁₃Cl₂N) | [4][5] |

| Molecular Weight | 254.16 g/mol | [4] |

| Appearance | Powder | [4] |

| Melting Point | 300-305 °C (decomposes) | [5] |

| Boiling Point | 336.8 °C at 760 mmHg (for free base) | [5] |

| Flash Point | 199.3 °C (for free base) | [5] |

| Density | 1.175 g/cm³ (computed) | [5] |

| LogP | 4.89040 (computed) | [5] |

| Storage Temperature | Room Temperature, Inert atmosphere | [5] |

| SMILES String | Cl.NC(c1ccccc1)c2ccc(Cl)cc2 | [4] |

| InChI Key | UHPRBUXOILBKFH-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

4-Chlorobenzhydrylamine is typically synthesized from 4-chlorobenzophenone. The process involves the formation of an intermediate which is then reduced to the amine. The final step is the conversion of the free amine to its hydrochloride salt.

Experimental Protocols

Two primary routes for the synthesis of the free base, (4-chlorophenyl)(phenyl)methanamine, are well-documented in patent literature.

Method 1: Synthesis via Oxime Intermediate

This method involves two main steps: oximation of 4-chlorobenzophenone followed by reduction of the resulting oxime.[2]

-

Step 1: Oximation of 4-Chlorobenzophenone

-

Reagents: 4-chlorobenzophenone, hydroxylamine hydrochloride, 95% ethanol, water, sodium hydroxide.[2]

-

Procedure: In a reactor, dissolve 433g of 4-chlorobenzophenone and 210g of hydroxylamine hydrochloride in a mixture of 1200 mL of 95% ethanol and 500 mL of water.[2]

-

While stirring at room temperature, add 170g of sodium hydroxide in batches over 30 minutes.[2]

-

Heat the mixture to 80 °C and maintain for 3 hours.[2]

-

Concentrate the mixture under normal pressure to distill off approximately 80% of the ethanol.[2]

-

Add 1400 mL of water to the residue and cool the mixture in an ice bath to 0-5 °C.[2]

-

Stir for 30 minutes, then collect the solid product by suction filtration.[2]

-

Wash the solid with water three times and dry to obtain the oxime intermediate. The reported molar yield is 97.6% with a GC purity greater than 99%.[2]

-

-

Step 2: Reduction of the Oxime

-

Reagents: Oxime intermediate, sodium hydroxide solution (20% w/v), zinc powder.[2]

-

Procedure: The patent describes the reduction of the oxime using an alkaline solution and zinc powder. The preferred reaction temperature is 95-100 °C for 4-6 hours.[2] The product, 4-chlorobenzhydrylamine, can be used directly for the next step without vacuum distillation.[2]

-

Method 2: Synthesis via Leuckart Reaction

The Leuckart reaction is a well-established method for the reductive amination of ketones.[6] This process uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[6]

-

General Protocol (based on Leuckart reaction principles):

-

Reagents: 4-chlorobenzophenone, ammonium formate (or formamide and formic acid).

-

Procedure: Heat a mixture of 4-chlorobenzophenone and ammonium formate. The reaction typically requires high temperatures, often around 180 °C.[7]

-

The reaction produces the N-formyl derivative of the amine, which is then hydrolyzed (typically with hydrochloric acid) to yield the primary amine.[1] This hydrolysis step simultaneously forms the hydrochloride salt.

-

Final Step: Hydrochloride Salt Formation

To produce this compound (CAS 5267-39-0) from the free base, the amine is treated with hydrochloric acid.

-

General Protocol:

-

Dissolve the crude 4-chlorobenzhydrylamine free base in a suitable organic solvent (e.g., isopropanol, diethyl ether, or chloroform).

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl gas dissolved in a solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum.

-

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow from the starting material to the final purified product, including the chiral resolution step, which is crucial for its pharmaceutical applications.

Biological Activity and Applications

This compound is not typically used for its direct biological activity but serves as a crucial building block. Its primary application is in the synthesis of more complex pharmaceutical molecules.

-

Antihistamines: The (R)-enantiomer, (R)-(-)-4-chlorobenzhydrylamine, is a key intermediate for the synthesis of Levocetirizine, a non-sedating H1-antihistamine used to treat allergic conditions.[3][8] The resolution of the racemic mixture is a critical step in the manufacturing process to isolate this specific enantiomer.[3][8]

-

Other Pharmaceutical Derivatives: The benzhydrylamine scaffold is present in many centrally active agents. This compound and its derivatives have been explored for various therapeutic areas, including as potential antidepressants and for preventing neuronal damage.[1][9]

-

Antimicrobial Research: While the compound itself has not been extensively studied for antimicrobial properties, derivatives synthesized from its piperazine adducts have shown activity against bacteria such as Proteus vulgaris.[9] This suggests potential for developing novel antimicrobial agents based on this scaffold.[9]

As the compound is an intermediate, there are no known signaling pathways directly associated with it. The biological effects are characteristic of the final APIs synthesized from it.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be used, including gloves, safety glasses, and a dust mask.[4] Handling should occur in a well-ventilated area.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

This document is intended for research and development purposes only. All handling and experiments should be conducted by qualified professionals in a suitable laboratory setting.

References

- 1. organicreactions.org [organicreactions.org]

- 2. CN101921194A - A kind of method preparing 4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 3. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 4. This compound | C13H13Cl2N | CID 16219096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. DE1072995B - Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine - Google Patents [patents.google.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Chlorobenzhydrylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Chlorobenzhydrylamine hydrochloride (CAS No: 5267-39-0), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic spectral data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₃Cl₂N, with a molecular weight of 254.15 g/mol .[1] The following tables summarize the key quantitative data from various spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.46 | br s | 3H | -NH₃⁺ |

| 7.65 - 7.60 | m | 4H | Aromatic-H (ortho to -CH on both rings) |

| 7.49 | m | 2H | Aromatic-H (para to -Cl) |

| 7.41 | m | 3H | Aromatic-H (meta to -CH on phenyl ring) |

| 7.35 | m | 1H | Aromatic-H (para to -CH on phenyl ring) |

| 5.68 | s | 1H | -CH- |

Solvent: DMSO-d₆, Instrument: 400 MHz Spectrometer. Data sourced from ChemicalBook.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | Aromatic C (quaternary, attached to -CH) |

| 138.5 | Aromatic C (quaternary, attached to -Cl) |

| 133.5 | Aromatic C-Cl |

| 129.8 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.5 | Aromatic CH |

| 60.5 | -CH-NH₃⁺ |

Note: The provided data is representative for this class of compounds. Specific experimental data for the hydrochloride salt was not available in the searched resources. Data is based on typical chemical shifts for similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1490 | Medium | Aromatic ring vibration |

| 1090 | Strong | C-N stretch |

| 1015 | Strong | C-Cl stretch |

| 820 | Strong | C-H bend (para-substituted ring) |

| 750, 700 | Strong | C-H bend (monosubstituted ring) |

Technique: KBr Pellet. Note: Specific peak list was not available. The data represents characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 219 | 9.7 | [M-HCl]⁺ (molecular ion of the free base) |

| 218 | 8.3 | [M-HCl-H]⁺ |

| 217 | 29.0 | [M-HCl-2H]⁺ or [C₁₃H₁₂ClN]⁺ |

| 216 | 13.6 | [M-HCl-3H]⁺ |

| 166 | 5.4 | [C₁₃H₁₀]⁺ |

| 165 | 10.9 | [C₁₃H₉]⁺ |

| 140 | 59.0 | [C₇H₅Cl]⁺ |

| 139 | 26.5 | [C₇H₄Cl]⁺ |

| 105 | 100.0 | [C₇H₅O]⁺ or [C₈H₉]⁺ (rearrangement) |

| 104 | 22.4 | [C₇H₄O]⁺ or [C₈H₈]⁺ |

| 77 | 20.4 | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Impact (EI). Data sourced from ChemicalBook.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR Spectrometer

-

Technique: Transmission

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A pure KBr pellet is used for background correction.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

If necessary, dilute the sample further to an appropriate concentration for the instrument.

-

-

Instrument Parameters (Electron Impact - EI):

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50 - 500

-

Inlet System: Direct insertion probe or GC inlet.

-

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis of this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility Profile of 4-Chlorobenzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Chlorobenzhydrylamine hydrochloride (CAS Number: 5267-39-0). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for determining its solubility through established experimental protocols.

Introduction

This compound is a chemical intermediate, notably used in the synthesis of pharmaceuticals such as Levocetirizine, a second-generation antihistamine.[1] Understanding its solubility is crucial for its application in synthetic chemistry, enabling efficient reaction conditions, purification, and formulation. The hydrochloride salt form of an amine is generally employed to enhance its stability and aqueous solubility.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5267-39-0 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂ClN·HCl | [4] |

| Molecular Weight | 254.16 g/mol | [4] |

| Appearance | Powder | |

| Melting Point | 300-305 °C (decomposes) | [6] |

| Boiling Point | 336.8 °C at 760 mmHg | [6] |

| Purity | ≥95% | [4] |

Solubility Profile

Table 2: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | Not Specified | Sparingly soluble |

| Ethanol | Not Specified | Data not available |

| Methanol | Not Specified | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The following methodologies are recommended for determining the solubility of this compound in aqueous and organic solvents.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

For determining the water solubility for regulatory purposes, the OECD Test Guideline 105 is recommended. This guideline describes two primary methods: the Column Elution Method and the Flask Method. Given that this compound is a solid, the Flask Method (similar to the shake-flask method described above) is generally more applicable.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C13H13Cl2N | CID 16219096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 5267-39-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. chembk.com [chembk.com]

- 7. 163837-57-8 CAS MSDS ((-)-4-Chlorobenzhydrylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzhydrylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chlorobenzhydrylamine Hydrochloride (HCl). A critical intermediate in the synthesis of antihistamines such as Cetirizine, a thorough understanding of its characteristics is paramount for researchers and professionals in drug development and organic synthesis. This document details the compound's structural and physicochemical properties, including its molecular formula, weight, melting point, and solubility. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters and explores its reactivity and stability. Visual representations of experimental workflows and its role in synthetic pathways are provided to facilitate a deeper understanding.

Introduction

4-Chlorobenzhydrylamine HCl is a primary amine hydrochloride salt. Its benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, and the presence of a chlorine atom on one of the phenyl rings, confer specific chemical characteristics that are crucial for its application in organic synthesis. Notably, it serves as a key building block in the production of second-generation antihistamines. This guide aims to consolidate the available technical data on its physical and chemical properties to support its effective and safe use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Chlorobenzhydrylamine HCl are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (4-chlorophenyl)-phenylmethanamine;hydrochloride | [1] |

| CAS Number | 5267-39-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃Cl₂N | [1] |

| Molecular Weight | 254.16 g/mol | [3][4] |

| Appearance | Powder | [5] |

| Melting Point | 300-305 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 336.8 °C at 760 mmHg | [2] |

| Vapor Pressure (Predicted) | 0.000109 mmHg at 25°C | [2] |

| pKa (Predicted) | 8.08 ± 0.10 | [6] |

Table 2: Solubility Profile

| Solvent | Qualitative Solubility | Quantitative Solubility | Source(s) |

| Water | Sparingly Soluble | Data not available | [7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Data not available | [6][7] |

| Ethanol | Slightly Soluble | Data not available | [6][7] |

| Methanol | Slightly Soluble | Data not available | [6][7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Chlorobenzhydrylamine HCl are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of 4-Chlorobenzhydrylamine HCl into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially to approach the expected melting point.

-

When the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2. Due to its high melting point with decomposition, careful observation of any color change or gas evolution should also be noted.

Solubility Determination (Shake-Flask Method)

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 4-Chlorobenzhydrylamine HCl to a series of vials.

-

Add a known volume of the desired solvent (e.g., water, DMSO, ethanol, methanol) to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant and filter it using a syringe filter (0.22 µm) to remove any undissolved solids.

-

Dilute the filtered solution to a suitable concentration for analysis.

-

Determine the concentration of the dissolved 4-Chlorobenzhydrylamine HCl using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Reactivity and Stability

Reactivity

As a primary amine hydrochloride, 4-Chlorobenzhydrylamine HCl exhibits reactivity characteristic of this functional group. The free amine can be liberated by treatment with a base. The lone pair of electrons on the nitrogen atom makes the free amine nucleophilic.

-

Acylation: The free amine reacts with acyl chlorides and acid anhydrides to form amides.[8][9]

-

Alkylation: It can be alkylated by alkyl halides.[8]

-

Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases).[9][10]

-

Salt Formation: As a basic compound, the free amine readily reacts with acids to form ammonium salts.[10]

Stability

Benzhydrylamine derivatives are generally stable under normal storage conditions.[11] However, as with many organic compounds, prolonged exposure to light, air, and high temperatures should be avoided to prevent degradation. The hydrochloride salt form enhances the stability of the compound, particularly against oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at a cool temperature.

Role in Synthesis: The Cetirizine Pathway

4-Chlorobenzhydrylamine is a pivotal intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine. The synthesis typically involves the N-alkylation of a piperazine derivative with a benzhydryl halide, which is often prepared from 4-Chlorobenzhydrylamine.

Safety Information

4-Chlorobenzhydrylamine HCl is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the key physical and chemical properties of 4-Chlorobenzhydrylamine HCl, providing a valuable resource for scientists and researchers. The tabulated data, detailed experimental protocols, and diagrams of experimental workflows and its synthetic utility offer a comprehensive understanding of this important chemical intermediate. While quantitative solubility data is not widely available, the provided protocols enable its determination. A thorough grasp of these properties is essential for the safe and effective application of 4-Chlorobenzhydrylamine HCl in drug discovery and development.

References

- 1. This compound | C13H13Cl2N | CID 16219096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 5267-39-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 163837-57-8 CAS MSDS ((-)-4-Chlorobenzhydrylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. What are the chemical reactions of amines? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

The Benzhydrylamine Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrylamine core, a privileged scaffold in medicinal chemistry, has given rise to a diverse array of therapeutic agents, most notably the first-generation antihistamines. This technical guide provides a comprehensive overview of the discovery and history of benzhydrylamine derivatives, detailing their synthesis, pharmacological properties, and mechanisms of action. Quantitative data on receptor binding affinities and pharmacokinetic parameters are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of key derivatives are provided, alongside visualizations of their associated signaling pathways and experimental workflows, to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Development

The story of benzhydrylamine derivatives is intrinsically linked with the quest to understand and counteract the effects of histamine. The early 20th century saw the identification of histamine as a key mediator of allergic reactions, prompting a search for compounds that could block its effects.

In 1933, French researchers Ernest Fourneau and Daniel Bovet at the Pasteur Institute discovered the first compound with antihistaminic properties, piperoxan.[1] This pioneering work, which earned Bovet the Nobel Prize in 1957, laid the foundation for the development of clinically useful antihistamines. The first of these, phenbenzamine (Antergan), was introduced in 1942.[2]

A significant breakthrough came in 1943 when George Rieveschl, a professor at the University of Cincinnati, and his student Fred Huber synthesized diphenhydramine.[3][4] Initially investigating muscle relaxants, they discovered that this benzhydryl ether derivative possessed potent antihistaminic activity.[5][6] Parke-Davis licensed the compound, and in 1946, diphenhydramine (Benadryl®) became the first prescription antihistamine approved by the FDA in the United States.[3][6]

Following this, the 1940s and 1950s witnessed a surge in the development of other benzhydrylamine derivatives. Researchers at Burroughs Wellcome (now part of GlaxoSmithKline) systematically explored the benzhydrylpiperazine scaffold, leading to the development of cyclizine and its chlorinated analog, chlorcyclizine, in the late 1940s and early 1950s.[7] A patent for chlorcyclizine was granted in 1953.[7] Hydroxyzine was developed in 1956, and meclizine was approved for use in 1957.[2][8][9]

These first-generation antihistamines, while effective, were characterized by their sedative side effects due to their ability to cross the blood-brain barrier. This led to the development of second-generation antihistamines, such as cetirizine, an active metabolite of hydroxyzine, which was designed to have reduced central nervous system penetration.[10]

More recently, the benzhydrylamine scaffold has been the subject of drug repurposing efforts. Notably, chlorcyclizine has been identified as a potent inhibitor of the Hepatitis C virus (HCV) by blocking viral entry into host cells.[11]

Quantitative Pharmacological Data

The pharmacological effects of benzhydrylamine derivatives are primarily mediated by their interaction with the histamine H1 receptor. However, their affinity for other receptors, particularly muscarinic acetylcholine receptors, contributes to their side effect profiles. The following tables summarize key quantitative data for prominent benzhydrylamine derivatives.

Table 1: Receptor Binding Affinities (Ki) of Benzhydrylamine Derivatives

| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Reference(s) |

| Diphenhydramine | 1.1 - 16 | 20 - 220 | [12][13][14] |

| Chlorcyclizine | Data not readily available | Data not readily available | |

| Hydroxyzine | 21 | 3,800 - 30,000 | [12][14][15][16] |

| Meclizine | Data not readily available | 3,600 - 30,000 | [15][16] |

| Cetirizine | 6 | >20,000 | [4][17] |

Note: Ki values can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of Benzhydrylamine Derivatives

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Metabolism | Reference(s) |

| Diphenhydramine | 40 - 60 | 98 - 99 | 2.4 - 13.5 | Liver (CYP2D6) | [3][18] |

| Chlorcyclizine | Data not readily available | Data not readily available | Data not readily available | ||

| Hydroxyzine | High | 93 | 7.1 - 20 | Liver (major metabolite is cetirizine) | [19] |

| Meclizine | Data not readily available | Data not readily available | ~6 | Liver (CYP2D6) | [20] |

| Cetirizine | >70 | 88 - 96 | 6.5 - 10 | Minimal | [4] |

Table 3: Anti-Hepatitis C Virus (HCV) Activity of Chlorcyclizine and its Derivatives

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Chlorcyclizine (CCZ) | ~50 | >25 | >500 | [12][21] |

| (S)-CCZ | 4.8 | 30.6 | 6375 | [21] |

| (R)-CCZ | 5.2 | 33.1 | 6365 | [21] |

| nor-CCZ | 6.3 | 12.4 | 1968 | [21] |

| Optimized Derivative 3 | 2.3 | 19.8 | 8609 | [22] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocols

The following are representative experimental protocols for the synthesis of key benzhydrylamine derivatives.

Synthesis of Diphenhydramine Hydrochloride

This three-step synthesis starts from benzophenone.

Step 1: Synthesis of Diphenylmethanol (Benzhydrol)

-

In a round-bottom flask, dissolve benzophenone in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield diphenylmethanol.

Step 2: Synthesis of Bromodiphenylmethane

-

Dissolve the crude diphenylmethanol from Step 1 in a minimal amount of a suitable solvent like toluene.

-

Carefully add concentrated hydrobromic acid (48% HBr) dropwise at room temperature.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain bromodiphenylmethane.

Step 3: Synthesis of Diphenhydramine and its Hydrochloride Salt

-

Dissolve bromodiphenylmethane from Step 2 in a suitable solvent like toluene.

-

Add 2-(dimethylamino)ethanol to the solution.

-

Heat the reaction mixture at a moderate temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and wash with water to remove any unreacted 2-(dimethylamino)ethanol.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain diphenhydramine free base as an oil.

-

Dissolve the free base in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate diphenhydramine hydrochloride as a white solid.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Synthesis of Chlorcyclizine Hydrochloride[23][24]

This synthesis involves the alkylation of N-methylpiperazine with a benzhydryl chloride derivative.

-

Mix 4-chlorobenzhydryl chloride and N-methylpiperazine in dry benzene.

-

Heat the reaction mixture on a steam bath for 6 hours.

-

After cooling, partition the contents between diethyl ether and water.

-

Wash the ethereal layer with water until neutral.

-

Extract the ethereal layer with 3 N hydrochloric acid.

-

Basify the aqueous extracts with a concentrated alkali solution.

-

Extract the oily base into diethyl ether and dry over potassium carbonate.

-

Evaporate the ether to yield N-methyl-N'-(4-chlorobenzhydryl)piperazine as a viscous oil.

-

Dissolve the oil in absolute ethanol and add an excess of ethanolic hydrogen chloride.

-

Add absolute ether to crystallize the dihydrochloride salt.

-

Recrystallize the product from an ethanol/ether mixture to obtain chlorcyclizine hydrochloride.

Synthesis of Hydroxyzine Dihydrochloride[25]

-

To a mixture of N-(4-chlorobenzhydryl)piperazine and water, add potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide.

-

Add a solution of 2-(2-chloroethoxy)ethanol in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours.

-

After cooling, extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain hydroxyzine free base.

-

Convert the free base to its dihydrochloride salt by treating a solution of the base with hydrochloric acid.

Synthesis of Meclizine Hydrochloride[26]

This is a two-step synthesis starting from piperazine.

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

-

React piperazine with 4-chlorodiphenylchloromethane under reflux conditions. The weight ratio of piperazine to 4-chlorodiphenylchloromethane is typically around 2.5:1.

-

The reaction is carried out for 4-6 hours at a temperature of 50-90°C.

Step 2: Synthesis of Meclizine

-

React the 1-(4-chlorobenzhydryl)piperazine obtained in Step 1 with m-methylbenzyl chloride.

-

The reaction is performed under reflux in the presence of a basic catalyst (e.g., potassium carbonate) for 4-6 hours at 50-90°C.

-

The crude meclizine is then purified and converted to its hydrochloride salt.

Synthesis of Cetirizine from Hydroxyzine[2][10][27][28][29]

This process involves the oxidation of the primary alcohol group of hydroxyzine.

-

Prepare a suspension of hydroxyzine dihydrochloride in a suitable solvent such as acetone or a mixture of dioxane and aqueous sodium hydroxide.

-

For the Jones oxidation, add Jones reagent (prepared from chromium trioxide and sulfuric acid) dropwise to the hydroxyzine suspension at room temperature and stir for several hours.

-

Alternatively, for a catalytic oxidation, use a catalyst such as 5% Platinum on carbon (Pt/C) and bubble oxygen through the heated reaction mixture.

-

After the reaction is complete, work up the mixture to isolate cetirizine. This typically involves filtration, pH adjustment, and extraction with an organic solvent like dichloromethane.

-

The final product can be purified by crystallization.

Signaling Pathways and Mechanisms of Action

Antihistaminic Activity: H1 Receptor Signaling

First-generation benzhydrylamine antihistamines act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Binding of these drugs stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and blocking histamine-induced signaling.

The H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling events lead to the downstream activation of transcription factors such as NF-κB, resulting in the expression of pro-inflammatory cytokines and other mediators of the allergic response.[4][7][16][19][23][24][25]

Antiviral Activity: Inhibition of HCV Entry

Chlorcyclizine and its derivatives exhibit anti-HCV activity by inhibiting the early stages of the viral life cycle, specifically viral entry into the host hepatocyte. The HCV entry process is a multi-step mechanism involving the interaction of the virus with several host cell receptors.

The HCV particle first attaches to the surface of the hepatocyte. This is followed by interactions with co-receptors, including CD81, which triggers clathrin-mediated endocytosis of the virus. The internalized virion is then trafficked to an endosome. The acidic environment of the endosome induces a conformational change in the HCV envelope glycoproteins, leading to the fusion of the viral and endosomal membranes. This fusion event releases the viral RNA into the cytoplasm, where it can be translated and replicated.[1][3][5][21][22]

Chlorcyclizine has been shown to directly target the HCV E1 envelope glycoprotein, interfering with the membrane fusion process. By blocking this crucial step, chlorcyclizine prevents the release of the viral genome into the host cell, thereby inhibiting infection.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of benzhydrylamine derivatives against HCV.

Conclusion

The benzhydrylamine scaffold has proven to be a remarkably versatile and enduring platform for the development of therapeutic agents. From the serendipitous discovery of diphenhydramine to the targeted repurposing of chlorcyclizine, these compounds have had a profound impact on medicine. This technical guide has provided a comprehensive overview of their history, pharmacology, and synthesis. The continued exploration of this chemical space, aided by the methodologies and data presented herein, holds promise for the discovery of new and improved therapies for a range of diseases.

References

- 1. Fusion and Uncoating - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]

- 2. CN104130211B - A kind of technique of synthetic hydrochloric acid cetirizine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Signaling and Transcriptional Regulation of Histamine H1 Receptor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO1998002425A1 - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. acmt.net [acmt.net]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Cetirizine - Wikipedia [en.wikipedia.org]

- 18. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Involvement of Protein Kinase Cδ/Extracellular Signal-regulated Kinase/Poly(ADP-ribose) Polymerase-1 (PARP-1) Signaling Pathway in Histamine-induced Up-regulation of Histamine H1 Receptor Gene Expression in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hepatitis C Virus Entry: Protein Interactions and Fusion Determinants Governing Productive Hepatocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 23. CHLORCYCLIZINE HYDROCHLORIDE CAS#: 1620-21-9 [m.chemicalbook.com]

- 24. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-3… [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Chlorobenzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 4-Chlorobenzhydrylamine hydrochloride, a key chemical intermediate in the pharmaceutical industry. It covers its chemical properties, synthesis, and primary applications, with a focus on its role in the development of widely used antihistamines.

Introduction

This compound is a salt of the primary amine 4-chlorobenzhydrylamine. It belongs to the class of diarylmethylamines. This compound is not typically used as an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents. Its most notable application is as a key precursor in the manufacturing of the second-generation antihistamine, Cetirizine, and its levorotatory enantiomer, Levocetirizine. The structural backbone of 4-chlorobenzhydrylamine is fundamental to the pharmacological activity of these drugs.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (4-chlorophenyl)(phenyl)methanamine hydrochloride | PubChem |

| Molecular Formula | C₁₃H₁₃Cl₂N | PubChem |

| Molecular Weight | 254.16 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 224-228 °C | Commercial Suppliers |

| Solubility | Soluble in water | General Chemical Knowledge |

| CAS Number | 5132-63-8 | PubChem |

Synthesis and Production

The industrial synthesis of 4-Chlorobenzhydrylamine is a critical process, often starting from more basic chemical building blocks. A common and efficient route involves the reductive amination of 4-chlorobenzophenone.

Experimental Protocols

Detailed methodologies for key steps in the synthesis of Cetirizine, starting from 4-chlorobenzophenone, are provided below. These protocols are based on established laboratory procedures.

Protocol 1: Synthesis of 4-Chlorobenzhydrylamine via Reductive Amination

This protocol describes the conversion of 4-chlorobenzophenone to 4-chlorobenzhydrylamine.

Materials:

-

4-chlorobenzophenone

-

Ammonium formate (or Ammonia and a reducing agent like Sodium Borohydride)

-

Methanol (solvent)

-

Raney Nickel or other suitable catalyst

-

Hydrogen source (if using catalytic hydrogenation)

-

Hydrochloric acid (for salt formation)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a pressure reactor), dissolve 4-chlorobenzophenone in a solvent like methanol.

-

Addition of Amine Source: Add the amine source. For the Leuckart reaction, this would be ammonium formate. For catalytic hydrogenation, liquid ammonia is used.

-

Catalyst and Reducing Agent:

-

For catalytic hydrogenation, a catalyst such as Raney Nickel is added. The vessel is then pressurized with hydrogen gas.

-

For reduction with a hydride reagent, an agent like sodium borohydride would be added portion-wise at a controlled temperature (e.g., 0-25 °C).

-

-

Reaction Conditions: The reaction mixture is typically heated and stirred for several hours. The specific temperature and duration depend on the chosen method (e.g., 125°C under 120 bar of hydrogen for catalytic hydrogenation).

-

Work-up and Isolation:

-

After the reaction is complete (monitored by TLC or GC), the catalyst is filtered off (if applicable).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude 4-chlorobenzhydrylamine free base.

-

-

Salt Formation: To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried.

Protocol 2: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine

This protocol details the N-alkylation of piperazine with a 4-chlorobenzhydryl derivative.

Materials:

-

4-chlorobenzhydryl chloride (can be synthesized from 4-chlorobenzhydrol and thionyl chloride or HCl)

-

Piperazine (in excess)

-

Potassium carbonate (K₂CO₃) or another base

-

Potassium iodide (KI) (catalyst)

-

Toluene or butanone (solvent)

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: To a solution of 4-chlorobenzhydryl chloride in butanone, add anhydrous piperazine (typically a molar excess to prevent dialkylation), anhydrous potassium carbonate, and a catalytic amount of potassium iodide.[1]

-

Reaction: The mixture is heated to reflux and stirred for an extended period (e.g., 18 hours) under a nitrogen atmosphere.[1]

-

Work-up:

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed from the filtrate in vacuo.

-

The residue is dissolved in a solvent like dichloromethane (CH₂Cl₂) and washed with water.

-

-

Purification: The organic layer is dried, and the solvent is removed. The crude product can be purified by chromatography or recrystallization to yield pure 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1]